2-(4-Fluorophenyl)-6-methylpyrimidin-4(1H)-one
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Overview
Description
2-(4-Fluorophenyl)-6-methylpyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family It features a fluorophenyl group at the 2-position and a methyl group at the 6-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-6-methylpyrimidin-4(1H)-one typically involves the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The cyclization step may require heating to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-6-methylpyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of antiviral, anticancer, and anti-inflammatory agents.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for functional materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-1H-pyrimidin-4-one: Similar structure but lacks the methyl group at the 6-position.
2-(4-Fluorophenyl)-6-methyl-1H-pyrimidin-4-one: Similar structure but differs in the position of the methyl group.
Uniqueness
2-(4-Fluorophenyl)-6-methylpyrimidin-4(1H)-one is unique due to the specific positioning of the fluorophenyl and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
CAS No. |
142220-63-1 |
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Molecular Formula |
C11H9FN2O |
Molecular Weight |
204.20 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9FN2O/c1-7-6-10(15)14-11(13-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15) |
InChI Key |
DXNIKSZCYOCSOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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